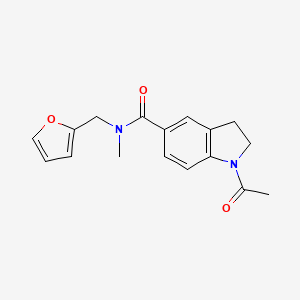
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate, also known as DBES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonates and is known for its ability to inhibit protein tyrosine phosphatases (PTPs).
作用机制
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from carrying out its normal function of removing phosphate groups from tyrosine residues in proteins. As a result, the signaling pathways regulated by PTPs are disrupted, leading to various cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by activating the JNK signaling pathway. In neuronal cells, this compound promotes neurite outgrowth and enhances synaptic plasticity by inhibiting PTPs that regulate the activity of NMDA receptors. In immune cells, this compound inhibits the activation of T cells and the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors that target multiple PTPs, this compound selectively inhibits a subset of PTPs that are involved in specific cellular processes. This allows researchers to study the role of these PTPs in a more precise manner. However, one limitation of using this compound is its irreversible binding to PTPs. Once this compound binds to the catalytic cysteine residue of the enzyme, it cannot be removed, making it difficult to study the reversibility of PTP inhibition.
未来方向
There are several future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research. One direction is to study the role of specific PTPs in different diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to develop more potent and selective PTP inhibitors based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies could provide new insights into the treatment of various diseases.
In conclusion, this compound is a valuable tool in scientific research for studying the role of protein tyrosine phosphatases in various biological processes. Its specificity for PTPs and its ability to inhibit specific cellular processes make it a useful compound for researchers. However, its irreversible binding to PTPs and its limitations in studying the reversibility of PTP inhibition should be taken into consideration. The future directions for the use of this compound in scientific research are promising and could lead to new discoveries in the treatment of various diseases.
合成方法
The synthesis of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation with a non-polar solvent such as diethyl ether.
科学研究应用
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, and they play a crucial role in regulating cell signaling pathways. Inhibition of PTPs by this compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEVPROIIWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)

![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)

![N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)


